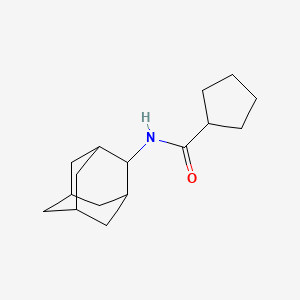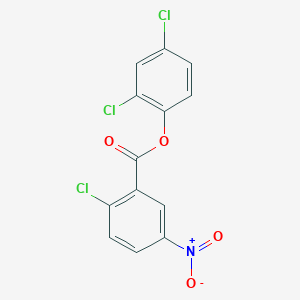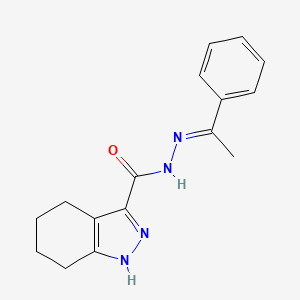![molecular formula C17H19N3OS B5716197 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Wirkmechanismus
DAPT inhibits gamma-secretase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate proteins, including 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other effects on cell signaling, differentiation, and proliferation, which are likely due to its inhibition of gamma-secretase activity.
Biochemical and Physiological Effects:
DAPT has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. DAPT has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, DAPT has been shown to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
DAPT has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has a high degree of specificity for gamma-secretase and does not affect other enzymes or proteins. However, DAPT also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. In addition, its potency can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving DAPT. One area of research is the development of more potent and selective inhibitors of gamma-secretase. Another area of research is the investigation of the role of gamma-secretase in other cellular processes, such as cell migration and invasion. In addition, DAPT has been shown to have potential therapeutic applications in cancer and other diseases, and further research is needed to explore these applications. Finally, the development of new methods for delivering DAPT in vivo could improve its effectiveness in animal studies and clinical trials.
Synthesemethoden
The synthesis of DAPT involves several steps, including the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form 2-ethyl-6-methylpyrimidin-4-amine. This intermediate is then reacted with thioacetic acid to form 2-ethyl-6-methylpyrimidin-4-ylthioacetic acid, which is then converted to DAPT through a series of reactions involving cyclization and reduction.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its role in the processing of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors, gamma-secretase has been implicated in the regulation of other proteins, including E-cadherin, ErbB-4, and CD44. DAPT has been used to investigate the role of gamma-secretase in these processes and has been shown to have a wide range of effects on cell signaling, differentiation, and proliferation.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-10-13(2)19-17(18-12)22-11-16(21)20-9-5-7-14-6-3-4-8-15(14)20/h3-4,6,8,10H,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZLGMRJMVKHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)


![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)

![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
